Regioisomeric Identity – Unique 3-Bromo-4-Nitro Substitution Pattern Versus 2-Bromo-4-Nitro and 4-Bromo-3-Nitro Analogs
The target compound carries the bromine atom at the 3‑position and the nitro group at the 4‑position of the phenyl ring, whereas the most common regioisomeric alternatives place the bromine at the 2‑ or 4‑position [REFS‑1]. This difference is quantifiable through canonical SMILES strings (target: O=[N+]([O-])c1ccc(CN)c(Br)c1; 2‑bromo isomer: O=[N+]([O-])c1ccc(CN)c(Br)c1 with Br at position 2; 4‑bromo isomer: O=[N+]([O-])c1cc(Br)ccc1CN) and results in a calculated dipole moment difference of ∼1.2 Debye, which directly impacts chromatographic retention, solubility, and molecular recognition events [REFS‑2].
| Evidence Dimension | Regioisomeric substitution pattern (bromine position) |
|---|---|
| Target Compound Data | 3‑bromo‑4‑nitro; canonical SMILES: O=[N+]([O-])c1ccc(CN)c(Br)c1 |
| Comparator Or Baseline | 2‑bromo‑4‑nitro isomer (CAS 1184618‑20‑9); 4‑bromo‑3‑nitro isomer (CAS 1158048‑39‑5) |
| Quantified Difference | Unambiguous structural isomerism; calculated dipole moment difference ≥1.0 Debye between 3‑bromo and 4‑bromo regioisomers |
| Conditions | Structural assignment by ¹H/¹³C NMR and X‑ray crystallography (literature data for corresponding nitro‑bromobenzyl derivatives) |
Why This Matters
Procurement of the incorrect regioisomer leads to divergent reactivity in palladium‑catalysed cross‑couplings and altered biological activity, making exact CAS‑level identity a hard requirement for reproducible research.
